molecular formula C9H6Cl2N2O B15215574 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole CAS No. 288401-51-4

3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole

Cat. No.: B15215574
CAS No.: 288401-51-4
M. Wt: 229.06 g/mol
InChI Key: JRIGEGBLSPRTKR-UHFFFAOYSA-N
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Description

3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 4,5-dichloro-2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole typically involves the reaction of 4,5-dichloro-2-hydroxybenzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole
  • 3-(4,5-Dichloro-2-methoxyphenyl)pyrazole
  • 3-(4,5-Dichloro-2-aminophenyl)pyrazole

Uniqueness

This compound is unique due to the presence of both hydroxyl and dichloro substituents on the phenyl ring, which can influence its reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets, while the chlorine atoms can be sites for further functionalization .

Properties

CAS No.

288401-51-4

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

4,5-dichloro-2-(1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C9H6Cl2N2O/c10-6-3-5(8-1-2-12-13-8)9(14)4-7(6)11/h1-4,14H,(H,12,13)

InChI Key

JRIGEGBLSPRTKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CC(=C(C=C2O)Cl)Cl

Origin of Product

United States

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